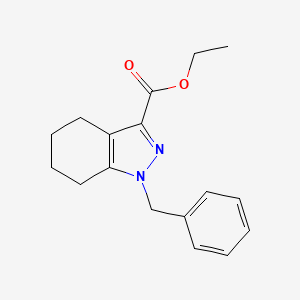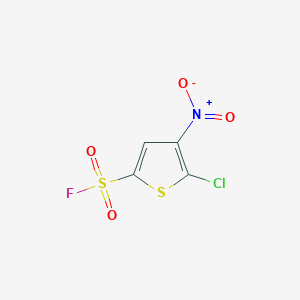
MFCD22686525
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD22686525 is an organic compound characterized by its unique structure, which includes an ethyl ester group attached to a propynoate moiety and a 4-ethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD22686525 typically involves the reaction of 4-ethylphenylacetylene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alkanes or alkenes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Amino esters, alkoxy esters.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives have been explored for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which MFCD22686525 exerts its effects depends on the specific reaction or application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.
Comparación Con Compuestos Similares
MFCD22686525 can be compared with other similar compounds such as:
- Ethyl 3-(4-methylphenyl)-2-propynoate
- Ethyl 3-(4-phenyl)-2-propynoate
- Ethyl 3-(4-isopropylphenyl)-2-propynoate
Uniqueness: The presence of the 4-ethylphenyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and potential applications. This makes it distinct from its analogs, which may have different substituents on the phenyl ring, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C13H14O2 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
ethyl 3-(4-ethylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C13H14O2/c1-3-11-5-7-12(8-6-11)9-10-13(14)15-4-2/h5-8H,3-4H2,1-2H3 |
Clave InChI |
YFCGFSGCLMGMEV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C#CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 3-{4-[(prop-2-en-1-yl)oxy]phenyl}propanoate](/img/structure/B8455003.png)
![4-Hydrazinopyrrolo[1,2-a]quinoxaline](/img/structure/B8455025.png)


![N-[4-Nitro-3-(piperidin-1-yl)phenyl]acetamide](/img/structure/B8455055.png)
